molecular formula C10H9BrN2 B13990732 1-(3-Bromophenyl)-2-methyl-1H-imidazole

1-(3-Bromophenyl)-2-methyl-1H-imidazole

Cat. No.: B13990732
M. Wt: 237.10 g/mol
InChI Key: SSIPYNYMLFNPHD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-methyl-1H-imidazole typically involves the reaction of 3-bromobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative. The reaction can be summarized as follows:

3-Bromobenzylamine+Glyoxal+Ammonium AcetateThis compound\text{3-Bromobenzylamine} + \text{Glyoxal} + \text{Ammonium Acetate} \rightarrow \text{this compound} 3-Bromobenzylamine+Glyoxal+Ammonium Acetate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-methyl-1H-imidazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-methyl-1H-imidazole
  • 1-(3-Chlorophenyl)-2-methyl-1H-imidazole
  • 1-(3-Bromophenyl)-2-ethyl-1H-imidazole

Comparison: 1-(3-Bromophenyl)-2-methyl-1H-imidazole is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it suitable for specific applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-(3-bromophenyl)-2-methylimidazole

InChI

InChI=1S/C10H9BrN2/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3

InChI Key

SSIPYNYMLFNPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC=C2)Br

Origin of Product

United States

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